Cas no 1804150-63-7 (methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate)
methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate
- 1H-Benzimidazole-6-carboxylic acid, 7-fluoro-, methyl ester
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- MDL: MFCD28950268
- Inchi: 1S/C9H7FN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12)
- InChI Key: WNHUIFHCENVZBZ-UHFFFAOYSA-N
- SMILES: C1NC2=C(F)C(C(OC)=O)=CC=C2N=1
methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M661288-5mg |
methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate |
1804150-63-7 | 5mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M661288-10mg |
methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate |
1804150-63-7 | 10mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M661288-50mg |
methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate |
1804150-63-7 | 50mg |
$ 365.00 | 2022-06-03 | ||
| Alichem | A061003784-250mg |
Methyl 4-fluoro-1H-benzimidazole-5-carboxylate |
1804150-63-7 | 98% | 250mg |
$915.63 | 2022-04-02 | |
| Alichem | A061003784-500mg |
Methyl 4-fluoro-1H-benzimidazole-5-carboxylate |
1804150-63-7 | 98% | 500mg |
$1,186.42 | 2022-04-02 | |
| Alichem | A061003784-1g |
Methyl 4-fluoro-1H-benzimidazole-5-carboxylate |
1804150-63-7 | 98% | 1g |
$2,268.88 | 2022-04-02 | |
| Chemenu | CM465525-1g |
methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate |
1804150-63-7 | 95%+ | 1g |
$1745 | 2023-01-10 | |
| Enamine | EN300-306506-0.05g |
methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate |
1804150-63-7 | 95% | 0.05g |
$338.0 | 2023-09-05 | |
| Enamine | EN300-306506-0.1g |
methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate |
1804150-63-7 | 95% | 0.1g |
$505.0 | 2023-09-05 | |
| Enamine | EN300-306506-0.25g |
methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate |
1804150-63-7 | 95% | 0.25g |
$721.0 | 2023-09-05 |
methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate
Comprehensive Analysis of Methyl 4-Fluoro-1H-1,3-Benzodiazole-5-Carboxylate (CAS No. 1804150-63-7)
The compound methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate (CAS No. 1804150-63-7) is a fluorinated heterocyclic derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the benzodiazole core and fluoro substitution, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for fluorinated compounds like methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend of precision medicine and targeted therapy, where fluorination plays a critical role in optimizing drug candidates. The compound's carboxylate ester functionality further enhances its versatility, allowing for facile derivatization in synthetic workflows.
From a synthetic chemistry perspective, CAS 1804150-63-7 is often utilized in cross-coupling reactions and cyclization processes. Its benzodiazole scaffold is particularly attractive for constructing fused heterocycles, a common motif in FDA-approved drugs. Recent publications highlight its use in catalyzed amidation and palladium-mediated transformations, addressing the pharmaceutical industry's need for efficient C-N bond-forming strategies.
The compound's physicochemical properties, including its lipophilicity (LogP) and hydrogen bonding capacity, make it a subject of interest in QSAR studies and molecular docking simulations. With the rise of AI-driven drug design, researchers are leveraging computational tools to predict the bioactivity of methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate derivatives, reducing experimental costs and accelerating hit-to-lead optimization.
In material science applications, the fluorobenzodiazole unit has shown promise in developing organic semiconductors and light-emitting diodes (OLEDs). The electron-withdrawing nature of the fluoro group improves charge transport properties, making it relevant to the booming flexible electronics market. This dual applicability in life sciences and advanced materials underscores the compound's interdisciplinary importance.
Quality control of 1804150-63-7 typically involves advanced analytical techniques like HPLC-MS and NMR spectroscopy, ensuring compliance with stringent regulatory standards. As the chemical industry moves toward green chemistry principles, synthetic routes for this compound are being optimized to reduce hazardous byproducts, aligning with ESG (Environmental, Social, and Governance) commitments.
The global market for fluorinated heterocycles is projected to grow at a CAGR of 6.2% through 2030, with methyl 4-fluoro-1H-1,3-benzodiazole-5-carboxylate positioned as a key building block. Patent analysis reveals increasing IP activity around its derivatives, particularly in oncological and CNS drug applications. This trend reflects the broader shift toward personalized therapeutics and fragment-based drug discovery methodologies.
For researchers handling CAS 1804150-63-7, proper storage conditions (typically -20°C under inert atmosphere) are crucial to maintain stability. The compound's photophysical properties are also being investigated for potential applications in bioimaging probes, capitalizing on the fluorescence characteristics of the benzodiazole moiety. Such multidisciplinary applications demonstrate how one molecular scaffold can bridge diverse scientific domains.
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